20-(S)-Ginsenoside F2 chemical structure and molecular weight
20-(S)-Ginsenoside F2 chemical structure and molecular weight
An In-Depth Technical Guide to 20-(S)-Ginsenoside F2: Structure, Properties, and Pharmacological Significance
Executive Summary
20-(S)-Ginsenoside F2 is a naturally occurring tetracyclic triterpenoid saponin of the dammarane type, found as a minor constituent in plants of the Panax genus.[1][2][3] More significantly, it is a key bioactive metabolite formed from the biotransformation of major protopanaxadiol ginsenosides, such as Ginsenoside Rb1 and Rd, by human intestinal microbiota.[2][4][5][6] This transformation is critical, as it enhances bioavailability and pharmacological activity. This guide provides a comprehensive overview of the chemical structure, molecular weight, physicochemical properties, and significant biological activities of 20-(S)-Ginsenoside F2, tailored for researchers and professionals in drug development. We will delve into its mechanisms of action in metabolic regulation, oncology, and dermatology, and provide standardized protocols for its analysis.
Chemical Identity and Structure
The precise characterization of a molecule is foundational to its study and application in drug development. 20-(S)-Ginsenoside F2 is distinguished by its specific stereochemistry and glycosylation pattern.
Nomenclature and Identifiers
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IUPAC Name : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol[1][7][8]
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Synonyms : Ginsenoside F2, (3β,12β)-12-Hydroxydammar-24-ene-3,20-diyl bis-β-D-glucopyranoside[4][9][10]
Molecular Formula and Weight
Quantitative data for 20-(S)-Ginsenoside F2 are summarized in the table below. The exact mass is particularly critical for high-resolution mass spectrometry-based quantification and identification.
| Property | Value | Source(s) |
| Molecular Formula | C42H72O13 | [1][4][7][8][9][12][13] |
| Average Molecular Weight | 785.01 g/mol | [9][13][14] |
| Exact Mass | 784.4973 Da | [12] |
Structural Elucidation
20-(S)-Ginsenoside F2 is a member of the protopanaxadiol (PPD) group of ginsenosides.[3][15] Its structure consists of a dammarane-type aglycone (the non-sugar steroid core) with two β-D-glucopyranose moieties attached.[1]
The key structural features are:
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Aglycone Core : A tetracyclic triterpenoid dammarane skeleton.[1]
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Hydroxylation : Hydroxyl groups are present at the 3β and 12β positions of the steroid core.[1]
-
Glycosylation : Two glucose units are attached via glycosidic bonds to the hydroxyl groups at the C-3 and C-20 positions.[1]
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Stereochemistry : The stereocenter at the C-20 position is in the (S) configuration, which is crucial for its specific biological activity and distinguishes it from its (R) epimer.
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Side Chain : An unsaturated alkyl side chain is present at the C-17 position, with a double bond between C-24 and C-25.[1]
Physicochemical Properties
Understanding the physicochemical properties is essential for developing formulation strategies and designing experimental protocols.
| Property | Description | Source(s) |
| Appearance | White powder or crystalline solid. | [4][16] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Sparingly soluble in water, ethanol, and methanol. | [4][13][14][17] |
| Stability | Hygroscopic. For long-term preservation, it should be stored at -20°C in a tightly sealed container, protected from light and moisture. | [4][9][13][16] |
Natural Occurrence and Biotransformation
Expertise & Experience: While 20-(S)-Ginsenoside F2 is naturally present in Panax ginseng, its low abundance makes direct extraction impractical for large-scale production.[2][3] The most significant source for researchers and developers is through the metabolic conversion of more abundant ginsenosides. Major PPD-type ginsenosides like Rb1, Rb2, and Rd, which are poorly absorbed in the gut, are hydrolyzed by intestinal microbiota.[5][6] This enzymatic deglycosylation process sequentially removes sugar moieties, leading to the formation of more bioavailable metabolites like Ginsenoside F2 and Compound K.[5] This biotransformation pathway is a critical determinant of the in vivo efficacy of orally administered ginseng preparations.
Pharmacological Activity and Mechanisms of Action
20-(S)-Ginsenoside F2 exhibits a range of biological activities, making it a compound of high interest for therapeutic development.
Anti-Cancer Effects
Ginsenoside F2 has demonstrated potent anti-proliferative activity against various cancer cell lines, including breast cancer stem cells and glioblastoma.[4][14][16] Its primary mechanism is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and caspase-8.[14][16]
Metabolic Regulation
The compound is an active regulator of cellular metabolism.
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Anti-Obesity : It has been shown to reduce lipid accumulation in adipocytes and lower body weight in obese mouse models.[3] This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[2][18]
-
Glucose Metabolism : Ginsenoside F2 improves insulin signaling and enhances glucose metabolism.[2] It modulates the PI3K/AKT/GSK-3β pathway, which promotes glycogen synthesis and inhibits glucose production in liver cells.[2][18]
Dermatological Applications
Ginsenoside F2 has been investigated for its potential in hair care. It can reduce hair loss by inhibiting apoptosis in human hair dermal papilla cells.[4][12] This is achieved by modulating the transforming growth factor-β (TGF-β) and sterol regulatory element-binding protein cleavage-activating protein (SCAP) pathways.[9][19]
Antioxidant Properties
Ginsenosides, including F2, possess antioxidant properties. They can activate the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress.[20][21]
Methodologies for Analysis and Isolation
Trustworthiness: The following protocols represent self-validating systems for the reliable analysis and purification of 20-(S)-Ginsenoside F2. The causality behind each step is explained to ensure reproducibility and understanding.
Conceptual Workflow for Isolation and Purification
This workflow describes the isolation of Ginsenoside F2 from a biotransformation mixture.
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Step 1: Extraction
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Procedure : Lyophilize the biotransformation reaction broth. Extract the resulting powder with water-saturated n-butanol. Concentrate the butanol layer under vacuum.
-
Rationale : n-butanol is effective for selectively extracting saponins (ginsenosides) from the more polar components of the reaction mixture (salts, media components).
-
-
Step 2: Initial Fractionation (Column Chromatography)
-
Procedure : Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. Apply this to a silica gel column. Elute with a stepwise gradient of chloroform-methanol-water.
-
Rationale : Silica gel chromatography separates compounds based on polarity. The gradient elution allows for the separation of different ginsenosides, with less polar compounds eluting first.
-
-
Step 3: High-Purity Purification (Preparative HPLC)
-
Procedure : Pool the fractions containing Ginsenoside F2 (identified by thin-layer chromatography). Subject these fractions to preparative reverse-phase HPLC on a C18 column.
-
Rationale : Preparative HPLC provides high-resolution separation, essential for isolating the target compound to a high degree of purity (e.g., >98%) suitable for use as an analytical standard or in biological assays.[17]
-
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantification and purity assessment of 20-(S)-Ginsenoside F2.
-
Instrumentation : HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Expert Note : Ginsenosides lack a strong chromophore, making UV detection at low wavelengths (~203 nm) necessary but prone to interference. An ELSD is often preferred as it provides a more uniform response for compounds without chromophores.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Rationale : The C18 stationary phase provides excellent hydrophobic interaction for separating the structurally similar ginsenosides.
-
-
Mobile Phase A : Acetonitrile.
-
Mobile Phase B : Water.
-
Gradient Elution : A typical gradient might run from 20% A to 80% A over 40 minutes.
-
Rationale : A gradient is necessary to resolve the complex mixture of ginsenosides, which have a wide range of polarities.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Rationale : Maintaining a constant column temperature ensures reproducible retention times.
-
-
Injection Volume : 10 µL.
-
Standard Preparation : Prepare a stock solution of high-purity (>98%) 20-(S)-Ginsenoside F2 in methanol at 1 mg/mL. Create a calibration curve using serial dilutions.
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Conclusion and Future Directions
20-(S)-Ginsenoside F2 stands out as a promising natural product metabolite with significant therapeutic potential. Its well-characterized structure, coupled with potent activities in oncology, metabolic disorders, and dermatology, makes it a strong candidate for further drug development. Future research should focus on optimizing its production through biotechnological methods, conducting comprehensive preclinical in vivo studies to establish efficacy and safety profiles, and exploring novel drug delivery systems to enhance its bioavailability for targeted therapeutic applications.
References
- Hengyuan Fine Chemical. 20(S)-Ginsenoside F2.
- Aldlab Chemicals. 20(S)-Ginsenoside-F2.
- CymitQuimica. 20(S)-Ginsenoside F2.
- ChemRadar. Ginsenoside F2 CAS#62025-49-4 | Global PFAS Screening Tool.
- MedChemExpress. Ginsenoside F2 | Metabolic and Inflammatory Regulator.
- TargetMol. Ginsenoside F2 | Autophagy | Endogenous Metabolite.
- PubChem. Ginsenoside F2 | C42H72O13 | CID 9918692.
- Cayman Chemical. Ginsenoside F2 (CAS Number: 62025-49-4).
- MedKoo Biosciences. Ginsenoside F2 | CAS#62025-49-4 | inhibits hair cell apoptosis.
- Han, S., et al. (2021). Ginsenoside F2 enhances glucose metabolism by modulating insulin signal transduction in human hepatocarcinoma cells. PMC.
- Biopurify. CAS 62025-49-4 | Ginsenoside F2.
- Chen, X., et al. (2012). Pharmacodynamics of Ginsenosides: Antioxidant Activities, Activation of Nrf2 and Potential Synergistic Effects of Combinations. PMC.
- Semantic Scholar. Characterizing a full spectrum of physico-chemical properties of (20S)- and (20R)-ginsenoside Rg3 to be.
- LGC Standards. Buy Online CAS Number 62025-49-4 - TRC - 20(S)-Ginsenoside F2.
- RayBiotech. Ginsenoside F2.
- LGC Standards. Buy Online CAS Number 62025-49-4 - TRC - 20(S)-Ginsenoside F2.
- Shin, H. S., et al. (2014). Ginsenoside F2 reduces hair loss by controlling apoptosis through the sterol regulatory element-binding protein cleavage activating protein and transforming growth factor-β pathways in a dihydrotestosterone-induced mouse model. PubMed.
- American Chemical Society. (2012). Pharmacodynamics of Ginsenosides: Antioxidant Activities, Activation of Nrf2, and Potential Synergistic Effects of Combinations. Chemical Research in Toxicology.
- ChemRadar. Ginsenoside F2 CAS#62025-49-4 | CAS Substance Database.
- ResearchGate. Chemical structure of ginseng components. (A) Ginsenoside Rh2. (B)...
- Wikipedia. Ginsenoside.
- Alfa Chemistry. Ginsenoside F2.
- Frontiers. (2022). Pharmacological Properties of Ginsenoside Re.
- Zhang, X., et al. (2024). In vivo metabolism, pharmacokinetics, and pharmacological activities of ginsenosides from ginseng. PMC.
- MDPI. (2020). Diversity of Ginsenoside Profiles Produced by Various Processing Technologies.
Sources
- 1. Ginsenoside F2 | C42H72O13 | CID 9918692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies [mdpi.com]
- 7. Ginsenoside F2 CAS#62025-49-4 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 8. Ginsenoside F2 CAS#62025-49-4 | CAS Substance Database | ChemRadar [chemradar.com]
- 9. 20(S)-Ginsenoside F2 | CymitQuimica [cymitquimica.com]
- 10. Buy Online CAS Number 62025-49-4 - TRC - 20(S)-Ginsenoside F2 | LGC Standards [lgcstandards.com]
- 11. 20(S)-Ginsenoside F2 - Hengyuan Fine Chemical [hyfinechemical.com]
- 12. medkoo.com [medkoo.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Ginsenoside F2 | Autophagy | Endogenous Metabolite | TargetMol [targetmol.com]
- 15. Frontiers | Pharmacological Properties of Ginsenoside Re [frontiersin.org]
- 16. CAS 62025-49-4 | Ginsenoside F2 [phytopurify.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Ginsenoside F2 reduces hair loss by controlling apoptosis through the sterol regulatory element-binding protein cleavage activating protein and transforming growth factor-β pathways in a dihydrotestosterone-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
